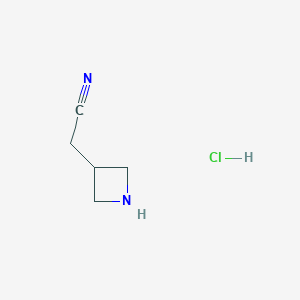

2-(Azetidin-3-yl)acetonitrile hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(azetidin-3-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-2-1-5-3-7-4-5;/h5,7H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSKCHPFJJQTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423057-36-6 | |

| Record name | 2-(azetidin-3-yl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthesis Approach

Starting Material Preparation : Azetidin-3-ol or azetidin-3-one can be used as starting materials. These compounds are typically prepared through cyclization reactions involving appropriate precursors.

Introduction of Acetonitrile Group : The acetonitrile group can be introduced through reactions such as Wittig reactions or other alkylation methods that involve cyanomethylene groups.

Hydrochloride Salt Formation : The final step involves converting the base into its hydrochloride salt by reaction with hydrochloric acid.

Formulation Methods

For biological studies, this compound must be formulated into a suitable solution. The formulation process involves dissolving the compound in appropriate solvents to achieve a clear solution.

In Vivo Formulation

DMSO Master Liquid Preparation : Dissolve the compound in DMSO to create a master liquid.

Addition of Co-solvents : Add co-solvents like Corn oil, PEG300, or Tween 80 to the DMSO master liquid to enhance solubility and stability. Ensure each addition results in a clear solution before proceeding.

Final Dilution with Water : Dilute the solution with distilled water (ddH2O) to achieve the desired concentration for in vivo studies.

- Take μL of DMSO master liquid.

- Add μL of Corn oil, mix and clarify.

- Alternatively, add μL of PEG300, mix and clarify, followed by μL of Tween 80, mix and clarify, and finally μL of ddH2O, mix and clarify.

Stock Solution Preparation

Preparing stock solutions of this compound involves dissolving the compound in a solvent to achieve a specific molarity. The volume of solvent required depends on the desired concentration and the amount of compound used.

Stock Solution Volumes

| Prepare Stock Solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 7.6581 mL | 38.2907 mL | 76.5814 mL |

| 5 mM | 1.5316 mL | 7.6581 mL | 15.3163 mL |

| 10 mM | 0.7658 mL | 3.8291 mL | 7.6581 mL |

These volumes are based on the molecular weight of the compound and are used to prepare stock solutions of different concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Azetidin-3-yl)acetonitrile hydrochloride undergoes various chemical reactions, including substitution and addition reactions. The reactivity of azetidines is driven by considerable ring strain, making them more stable than related aziridines .

Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl halides and bases such as DBU in solvents like THF . The compound can also react with 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole in acetonitrile-containing DBU at 60°C to yield heterocyclic intermediates .

Major Products: The major products formed from these reactions are typically functionalized azetidines and heterocyclic intermediates, which are valuable in various synthetic applications .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Azetidin-3-yl)acetonitrile hydrochloride serves as a versatile building block in organic synthesis due to its unique reactivity. It participates in various chemical reactions such as:

- Substitution Reactions

- Addition Reactions

These reactions are facilitated by the ring strain inherent in azetidines, leading to the formation of functionalized azetidines and heterocyclic intermediates valuable for further synthetic applications.

Medicinal Chemistry

The compound has shown potential biological activities, particularly in:

- Neuropharmacology : It interacts with nicotinic acetylcholine receptors (nAChRs), suggesting applications in treating neurological disorders like Alzheimer's and Parkinson's disease.

- Anticancer Research : Studies indicate that it may inhibit cell proliferation in cancer cell lines, such as MCF-7 breast cancer cells, exhibiting significant growth inhibition with low IC50 values (e.g., 0.075 µM).

Biological Targets

- Nicotinic Acetylcholine Receptors (nAChRs) : Potential for modulating neurotransmitter release.

- Anticancer Activity : Demonstrated antiproliferative effects against several cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Azetidin-3-yl)acetonitrile HCl | MCF-7 | 0.075 | Induces apoptosis, inhibits tubulin polymerization |

| CA-4 | MCF-7 | 3.9 | Microtubule destabilization |

Antidepressant-like Effects

Research has indicated that derivatives of azetidine can exhibit antidepressant-like effects in animal models, suggesting a potential therapeutic application for mood disorders.

Cancer Treatment Research

Numerous studies have explored the use of this compound in cancer treatment protocols, focusing on its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-yl)acetonitrile hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain in azetidines facilitates their participation in various chemical reactions, which can lead to the formation of biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Ring Size and Heteroatom Modifications

Substituent Effects

Biologische Aktivität

2-(Azetidin-3-yl)acetonitrile hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1423057-36-6

- Molecular Formula : C6H10ClN3

This compound is believed to interact with various biological targets, particularly in the central nervous system (CNS). Its structural similarity to other azetidine derivatives suggests potential activity as a ligand for neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs) .

Biological Targets

- Nicotinic Acetylcholine Receptors (nAChRs) :

- Anticancer Activity :

Antiproliferative Effects

Research has shown that azetidine derivatives, including this compound, may inhibit cell proliferation in various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : Exhibited significant growth inhibition with IC50 values indicating potent activity at low concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Azetidin-3-yl)acetonitrile HCl | MCF-7 | 0.075 | Induces apoptosis, inhibits tubulin polymerization |

| CA-4 | MCF-7 | 3.9 | Microtubule destabilization |

Neuropharmacological Effects

The compound's interaction with nAChRs suggests potential applications in treating neurological conditions. Studies indicate that compounds targeting these receptors can modulate neurotransmitter release and neuronal excitability, which may be beneficial in treating disorders such as Alzheimer's and Parkinson's disease .

Case Studies

- Antidepressant-like Effects :

- Cancer Treatment Research :

Safety and Toxicology

While the biological activities are promising, safety assessments indicate that this compound poses risks such as acute toxicity if ingested or inhaled . Proper handling and further toxicological studies are essential for its development into therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 2-(azetidin-3-yl)acetonitrile hydrochloride, and how can reaction yields be optimized?

Answer:

The synthesis typically involves the nucleophilic substitution or cyclization of azetidine precursors. For example, azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530, CAS 36476-78-5) can serve as starting materials, followed by nitrile group introduction via cyanation reactions . Yield optimization requires controlling reaction temperature (e.g., 0–5°C for sensitive intermediates), using anhydrous solvents (e.g., acetonitrile or THF), and catalytic agents like Pd/C or CuCN. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) is critical .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

The compound is likely hygroscopic and reactive due to the azetidine ring and nitrile group. Key precautions include:

- Storage: In airtight containers under inert gas (N₂/Ar) at –20°C, away from moisture and oxidizers .

- Handling: Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation of dust; if exposed, rinse eyes with water for ≥15 minutes and seek medical attention .

- Stability: Monitor for decomposition (e.g., color change or gas evolution) using TLC or NMR. Stability studies in varying pH (e.g., 3–9 buffers) are recommended to assess shelf life .

Advanced: What analytical techniques are most effective for assessing the purity of this compound, and how can related substances be identified?

Answer:

- HPLC: Use a C18 column (e.g., 4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid. Detection at 210 nm resolves the parent compound from impurities like unreacted azetidine intermediates .

- LC-MS: High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical: 130.58 g/mol) and detects degradation products (e.g., hydrolysis to carboxylic acid derivatives) .

- NMR: ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies structural integrity. Key signals include azetidine ring protons (δ 3.5–4.0 ppm) and nitrile carbon (δ ~120 ppm) .

Advanced: What are the key challenges in characterizing the structural stability of this compound under varying pH conditions?

Answer:

The azetidine ring is prone to ring-opening in acidic conditions, while the nitrile group may hydrolyze to carboxylic acid in basic media. Methodological approaches include:

- Forced Degradation Studies: Expose the compound to HCl (pH 2) and NaOH (pH 12) at 40°C for 24 hours. Monitor degradation via HPLC and quantify products using external standards .

- Kinetic Analysis: Use Arrhenius plots to predict degradation rates at different temperatures. Activation energy (Eₐ) calculations reveal pH-dependent instability .

- X-ray Crystallography: Resolve crystal structures of degradation products to confirm structural changes .

Advanced: How does this compound function as an intermediate in the synthesis of pharmaceutical impurities such as Baricitinib Impurity 22?

Answer:

The compound serves as a key building block for spirocyclic or fused-ring systems in drug candidates. For example:

- Baricitinib Impurity 22 (CAS 1187594-16-6): The azetidine nitrile group undergoes Suzuki coupling with pyrrolo[2,3-d]pyrimidine boronic esters under Pd(PPh₃)₄ catalysis. Optimize reaction conditions (e.g., 80°C in DMF, 12 hours) to minimize byproducts like dehalogenated derivatives .

- Mechanistic Studies: DFT calculations predict reaction pathways, while in-situ IR tracks intermediate formation .

Basic: What solvent systems are compatible with this compound in reaction workflows?

Answer:

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic reactions. For acid-sensitive steps, use dichloromethane or THF. Avoid protic solvents (e.g., water, methanol) unless stabilized by low temperatures (<0°C) .

Advanced: How can researchers mitigate racemization during stereospecific modifications of this compound?

Answer:

- Chiral Catalysts: Use (R)-BINAP or Jacobsen’s catalyst to preserve stereochemistry during alkylation or cross-coupling .

- Low-Temperature Reactions: Conduct reactions at –78°C (dry ice/acetone bath) to suppress thermal racemization .

- Chiral HPLC: Employ Chiralpak IC-3 columns to monitor enantiomeric excess (ee >98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.